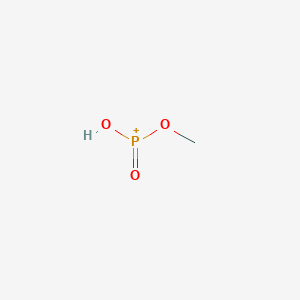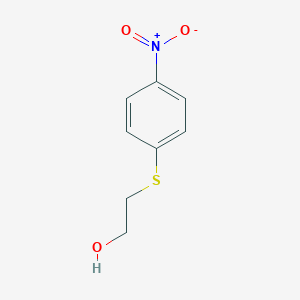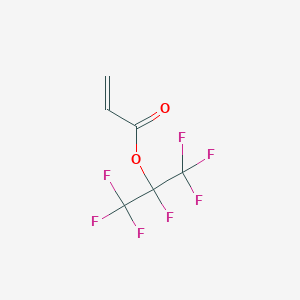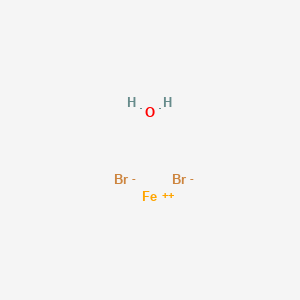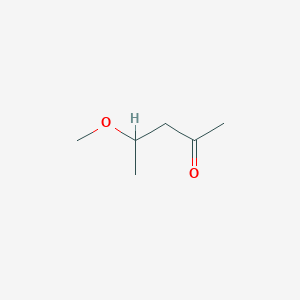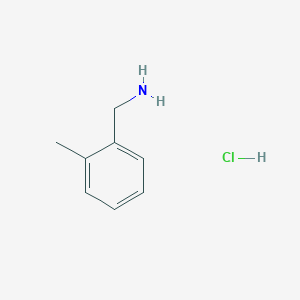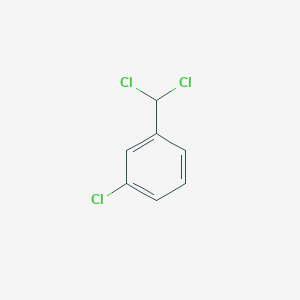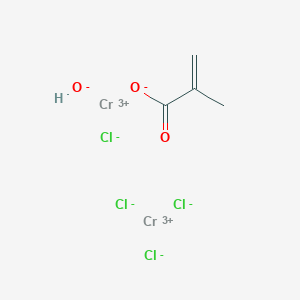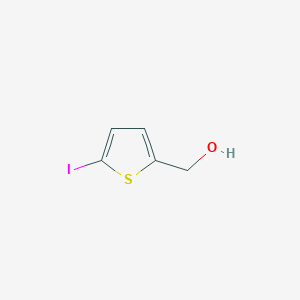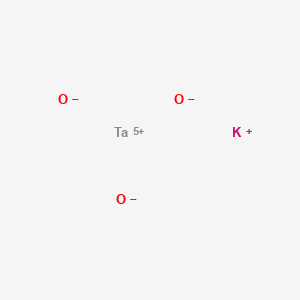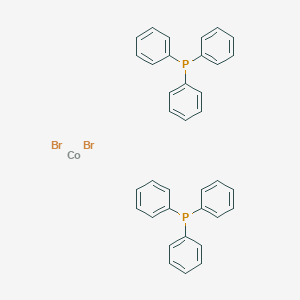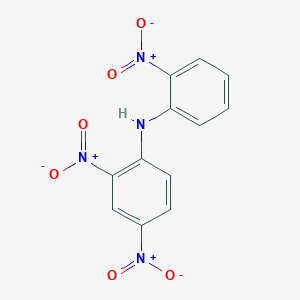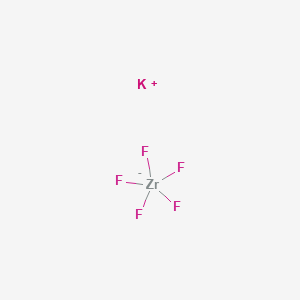
Potassium pentafluorozirconate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium pentafluorozirconate is an inorganic compound with the molecular formula F5KZr. It is a salt composed of potassium cations and pentafluorozirconate anions. This compound is known for its unique crystal structure and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium pentafluorozirconate can be synthesized through the reaction of zirconium tetrafluoride with potassium fluoride in an aqueous solution. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, this compound(1-) is produced by reacting zirconium compounds with hydrofluoric acid and potassium hydroxide. The resulting solution is then evaporated to obtain the crystalline product.
Chemical Reactions Analysis
Types of Reactions: Potassium pentafluorozirconate primarily undergoes substitution reactions. It can react with various reagents to form different zirconium-based compounds.
Common Reagents and Conditions:
Substitution Reactions: this compound reacts with alkali metal fluorides to form mixed zirconium fluoride complexes.
Hydrolysis: In the presence of water, it can hydrolyze to form zirconium hydroxide and hydrofluoric acid.
Major Products:
Mixed Zirconium Fluoride Complexes: Formed through substitution reactions.
Zirconium Hydroxide: Formed through hydrolysis.
Scientific Research Applications
Potassium pentafluorozirconate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other zirconium-based compounds.
Materials Science: Employed in the study of crystal structures and material properties.
Catalysis: Acts as a catalyst in various chemical reactions.
Industrial Applications: Used in the production of ceramics and glass.
Mechanism of Action
The mechanism of action of potassium pentafluorozirconate(1-) involves its ability to form stable complexes with other metal ions. This property makes it useful in catalysis and material synthesis. The molecular targets include metal ions and other reactive species, and the pathways involved are primarily related to complexation and substitution reactions.
Comparison with Similar Compounds
Potassium hexafluorozirconate(1-): Similar in structure but contains an additional fluoride ion.
Sodium pentafluorozirconate(1-): Similar compound with sodium instead of potassium.
Uniqueness: Potassium pentafluorozirconate is unique due to its specific crystal structure and its ability to form stable complexes with various metal ions. This makes it particularly useful in applications requiring precise control over material properties and reactivity.
Properties
CAS No. |
13782-18-8 |
|---|---|
Molecular Formula |
F5KZr |
Molecular Weight |
225.31 g/mol |
IUPAC Name |
potassium;pentafluorozirconium(1-) |
InChI |
InChI=1S/5FH.K.Zr/h5*1H;;/q;;;;;+1;+4/p-5 |
InChI Key |
MTJAWOKUELYSDX-UHFFFAOYSA-I |
SMILES |
F[Zr-](F)(F)(F)F.[K+] |
Isomeric SMILES |
[F-].F[Zr](F)(F)F.[K+] |
Canonical SMILES |
F[Zr-](F)(F)(F)F.[K+] |
Key on ui other cas no. |
13782-18-8 |
Synonyms |
potassium pentafluorozirconate(1-) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


